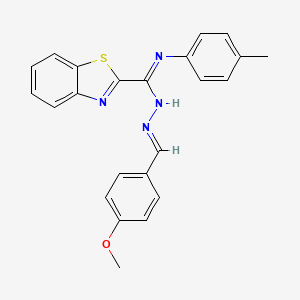
dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound that belongs to the class of 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates. These compounds are notable for their diverse applications in pharmacology and organic chemistry.
Synthesis Analysis
The synthesis of similar compounds, particularly those in the 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylate class, often involves multi-step reactions. For instance, Ashimori et al. (1991) described the synthesis of optically active derivatives of this class via a resolution process using quinidine and cinchonidine (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyridine ring substituted with various groups, which significantly influences their chemical and physical properties. The structure has been determined through methods like X-ray crystallography, NMR, and IR spectroscopy, as demonstrated in studies by Maru and Shah (2013) on similar compounds (Maru & Shah, 2013).
Chemical Reactions and Properties
These compounds exhibit diverse chemical reactivities, depending on the nature of the substituents on the pyridine ring. They are often involved in reactions like Michael addition, as reported by Sun et al. (2011) for related compounds (Sun et al., 2011).
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Hydrolysis
A study by Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Derivatives with spacers containing a hydrolyzable group were synthesized and subjected to hydrolysis, highlighting the potential for preparing enantiomerically pure compounds in pharmaceutical research Sobolev et al., 2002.
Catalytic Acetylation
Connors and Albert (1973) reported the catalytic acetylation of hydroxy compounds using 4-dimethylaminopyridine, showcasing a method with significantly higher catalytic activity than traditional methods. This research underlines the utility of dimethylaminopyridine derivatives in analytical chemistry for the determination of hydroxy groups Connors & Albert, 1973.
Reaction Mechanism Exploration
Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, providing insights into the reaction mechanism and highlighting the compound's efficiency and recyclability in organic synthesis Liu et al., 2014.
Synthesis of Fused Derivatives
Yavari and Hossaini (2006) described the synthesis of fused α-methylene-γ-butyrolactone derivatives through the reaction of dimethyl acetylenedicarboxylate with various phenols. This work contributes to the field of organic synthesis by providing a method to generate structurally complex molecules with potential applications in material science and pharmaceuticals Yavari & Hossaini, 2006.
Neuroprotective Agent Development
Kazda and Towart (2005) investigated nimodipine, a compound structurally related to dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a calcium antagonistic drug with a preferential cerebrovascular action. Their research highlights the potential use of such compounds in preventing cerebral vasospasm and treating cerebral ischemia, showcasing the relevance of these compounds in developing neuroprotective therapies Kazda & Towart, 2005.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-3-5-10(17)6-4-9/h3-8,13,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAFKBJEYVKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)
![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)
![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)
